molecular formula C9H10FNO2 B13040843 (R)-3-(1-Aminoethyl)-4-fluorobenzoicacidhcl

(R)-3-(1-Aminoethyl)-4-fluorobenzoicacidhcl

Cat. No.: B13040843
M. Wt: 183.18 g/mol
InChI Key: OPUFAKBWCGAKGX-RXMQYKEDSA-N
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Description

®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which include a fluorine atom and an aminoethyl group attached to a benzoic acid core. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of a biocatalyst, such as omega-transaminase, which provides high-efficiency selectivity and improves the chiral purity of the product . The reaction conditions often include a vacuum system maintained at -0.03 to -0.06 Mpa and a temperature range of 25-35°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Post-treatment steps such as acid-alkali extraction, concentration, and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include imines, nitriles, primary amines, and various substituted benzoic acid derivatives .

Scientific Research Applications

®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The presence of the fluorine atom enhances its binding affinity and stability, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is unique due to its specific substitution pattern on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-[(1R)-1-aminoethyl]-4-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1

InChI Key

OPUFAKBWCGAKGX-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)C(=O)O)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(=O)O)F)N

Origin of Product

United States

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